molecular formula C8H12F2N2O B2460214 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856029-89-4

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2460214
CAS No.: 1856029-89-4
M. Wt: 190.194
InChI Key: PYGIOIAEHUDCHV-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoroethyl and ethoxymethyl groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or ethoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, facilitating the compound’s binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The ethoxymethyl group enhances the compound’s solubility and stability, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the ethoxymethyl group.

    1-(2,2-Difluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.

    1-(2,2-Difluoroethyl)-3-(hydroxymethyl)-1H-pyrazole: Similar structure with a hydroxymethyl group.

Uniqueness

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the presence of both difluoroethyl and ethoxymethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s lipophilicity, solubility, and stability, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c1-2-13-6-7-3-4-12(11-7)5-8(9)10/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGIOIAEHUDCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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